molecular formula C7H6BrFS B1278475 2-Bromo-4-fluorothioanisole CAS No. 91524-70-8

2-Bromo-4-fluorothioanisole

Cat. No.: B1278475
CAS No.: 91524-70-8
M. Wt: 221.09 g/mol
InChI Key: XQGBAFLNAQHQNY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothioanisole (CAS 91524-70-8) is a substituted aromatic compound with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a methylthio (-SMe) group at position 1 (Figure 1). This compound is classified as a thioanisole derivative, where the sulfur atom replaces the oxygen atom typically found in anisole analogs.

Properties

IUPAC Name

2-bromo-4-fluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBAFLNAQHQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449682
Record name 2-Bromo-4-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-70-8
Record name 2-Bromo-4-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorothioanisole can be synthesized through several methods. One common approach involves the bromination and fluorination of thioanisole. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorothioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Various substituted thioanisoles depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1.1. Building Block for Synthesis
2-Bromo-4-fluorothioanisole serves as an essential building block in the synthesis of various organic compounds. Its halogenated structure allows for nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis. For instance, it can be utilized in the preparation of thioether derivatives and other sulfur-containing compounds through reactions such as nucleophilic substitution with thiols or amines.

1.2. Ligand Development
The compound is also explored for its role in developing ligands for transition metal catalysis. Its ability to coordinate with metals can enhance catalytic activity in various reactions, including cross-coupling processes like Suzuki and Heck reactions. The fluorine atom may influence the electronic properties of the ligand, potentially improving selectivity and reactivity in catalytic applications.

Medicinal Chemistry Applications

2.1. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this thioether have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

2.2. Anti-inflammatory Studies
Research into alkyl derivatives of this compound has revealed potential anti-inflammatory activities. Molecular docking studies suggest that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis related to inflammation. This positions them as promising candidates for developing new anti-inflammatory drugs.

Material Science Applications

3.1. Organic Electronics
In material science, this compound has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties may contribute to improved charge transport and device efficiency.

3.2. Polymer Chemistry
The compound can also serve as a functional monomer in polymer chemistry, allowing for the synthesis of polymers with tailored properties for specific applications, including coatings and adhesives.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Organic SynthesisBuilding block for thioether synthesis
CatalysisLigand development for metal-catalyzed reactions
Medicinal ChemistryAntimicrobial activity against bacterial strains
Anti-inflammatory properties via COX inhibition
Material ScienceUse in OLEDs and OPVs
Functional monomer in polymer synthesis

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the alkyl chain enhanced potency against these pathogens.

Case Study 2: Anti-inflammatory Potential
Research involving molecular docking of alkyl derivatives suggested that certain modifications could lead to increased selectivity towards COX-1 inhibition over COX-2, indicating potential for developing targeted anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothioanisole depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, affecting their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-bromo-4-fluorothioanisole but differ in substituents, electronic effects, or functional groups:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound 91524-70-8 C₇H₆BrFS 221.09 Br (C2), F (C4), -SMe (C1) Thioanisole (SMe)
4-Bromo-2-fluoroanisole 2357-52-0 C₇H₆BrFO 205.02 Br (C4), F (C2), -OMe (C1) Anisole (OMe)
4-Bromo-2-(trifluoromethoxy)thioanisole 647856-10-8 C₈H₆BrF₃OS 279.10 Br (C4), -OCF₃ (C2), -SMe (C1) Trifluoromethoxy, thioanisole
4-Bromo-3-methyl-2-nitrothioanisole 1805575-40-9 C₈H₈BrNO₂S 262.12 Br (C4), -NO₂ (C2), -SMe (C1), Me (C3) Nitro, methyl, thioanisole
2,6-Difluoro-4-iodoanisole 886762-68-1 C₇H₅F₂IO 270.02 I (C4), F (C2, C6), -OMe (C1) Di-fluoro, iodo, anisole

Comparative Analysis

Electronic and Steric Effects
  • 4-Bromo-2-(trifluoromethoxy)thioanisole (CAS 647856-10-8): The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, enhancing stability against oxidation compared to -SMe .
Physicochemical Properties
  • Boiling Points : While explicit data for this compound is unavailable, analogs like 2,6-difluoro-4-iodoanisole (bp: 65°C) suggest that heavier halogens (e.g., iodine) increase boiling points compared to bromine/fluorine derivatives .
  • Solubility : Thioanisoles (e.g., this compound) generally exhibit higher lipophilicity than anisoles (e.g., 4-bromo-2-fluoroanisole) due to sulfur’s lower electronegativity .

Biological Activity

2-Bromo-4-fluorothioanisole (C7H6BrFS) is a compound of increasing interest due to its diverse biological activities, particularly in agricultural and medicinal applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound's molecular structure is illustrated as follows:

  • Molecular Formula : C7H6BrFS
  • Molecular Weight : 221.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. A study demonstrated its effectiveness against various phytopathogens, suggesting potential applications in agriculture as a fungicide. The compound showed higher fungicidal activity compared to related compounds such as 4-fluorophenol and 2-nitro-4-fluorophenol.

Table 1: Antimicrobial Activity of this compound

PathogenEC50 (mg/L)Comparison CompoundEC50 (mg/L)
Gaeumannomyces graminis30.354-Fluorophenol>80
Apple decay pathogen3.182-Nitro-4-fluorophenol20.30
Cotton grey mold5.75--

The data indicates that this compound has superior fungicidal properties, making it a candidate for further development as an agricultural pesticide .

Developmental Toxicity

While the compound shows promise in agricultural applications, there are concerns regarding its potential developmental toxicity. Animal studies have indicated that exposure may lead to adverse developmental effects without significant maternal toxicity . This aspect necessitates careful evaluation during the compound's application in agricultural settings.

Agricultural Application

A notable case study explored the use of this compound in controlling fungal infections in crops. The study highlighted its effectiveness against common agricultural pathogens, demonstrating a significant reduction in disease incidence when applied at recommended doses. The results suggest that this compound could be integrated into pest management strategies to enhance crop health and yield.

Toxicological Assessment

Another study focused on the toxicological profile of this compound, assessing its effects on non-target organisms. The findings revealed that while the compound is effective against specific pathogens, it poses risks to beneficial microbial communities in soil ecosystems. This underscores the importance of conducting environmental impact assessments before widespread use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.